Bromopropargyl alcohol
CAS No.:
Cat. No.: VC13967381
Molecular Formula: C3H3BrO
Molecular Weight: 134.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H3BrO |
|---|---|
| Molecular Weight | 134.96 g/mol |
| IUPAC Name | 1-bromoprop-2-yn-1-ol |
| Standard InChI | InChI=1S/C3H3BrO/c1-2-3(4)5/h1,3,5H |
| Standard InChI Key | ZIFINZAFEUOWBS-UHFFFAOYSA-N |
| Canonical SMILES | C#CC(O)Br |
Introduction
Structural and Chemical Properties of Bromopropargyl Alcohol
Bromopropargyl alcohol (C₃H₅BrO) features a terminal alkyne group (-C≡CH), a hydroxyl group (-OH), and a bromine atom bonded to the central carbon. This trifunctional architecture confers distinct reactivity:
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Alkyne Group: Participates in coupling reactions (e.g., Sonogashira, Glaser) and cycloadditions .
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Bromine Substituent: Serves as a leaving group in nucleophilic substitutions or cross-coupling reactions .
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Hydroxyl Group: Enables hydrogen bonding, esterification, or oxidation to ketones .
Physicochemical Properties (theoretical estimates):
| Property | Value |
|---|---|
| Molecular Weight | 137.98 g/mol |
| Boiling Point | ~150–160°C (extrapolated) |
| Solubility in Water | Moderate (polar solvents) |
| pKa (Hydroxyl) | ~12–14 (similar to alcohols) |
Synthetic Methodologies for Bromopropargyl Alcohol
Bromination of Propargyl Alcohol
Propargyl alcohol undergoes electrophilic bromination using N-bromosuccinimide (NBS) or bromine sources under controlled conditions. For example, NBS in dichloromethane with triphenylphosphine selectively brominates propargyl alcohol to yield bromoallenes , though bromopropargyl alcohol may form as an intermediate (Scheme 1):
Scheme 1: Proposed bromination pathway
Barbier-Type Alkylation
Sonochemical Barbier reactions between propargyl bromide and carbonyl compounds (e.g., aldehydes) generate homopropargyl alcohols . Modifying this method with brominated substrates could yield bromopropargyl alcohol:
Applications in Organic Synthesis
Building Block for Heterocycles
The alkyne and bromine groups facilitate cyclization reactions. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides produces triazoles, while bromine enables Suzuki-Miyaura couplings to form biaryl structures .
Polymer Modification
Bromopropargyl alcohol’s dual functionality allows incorporation into polymers via step-growth polymerization. Bromine acts as a crosslinking site, enhancing thermal stability in epoxy resins .
Industrial and Pharmaceutical Relevance
Agrochemical Intermediates
Bromopropargyl alcohol derivatives serve as precursors to herbicides. For example, bromine-enhanced electrophilicity improves binding to plant acetyl-CoA carboxylase .
Pharmaceutical Synthesis
The compound’s alkyne group enables click chemistry for drug conjugates. A 2024 study utilized analogous bromoalkynes to synthesize kinase inhibitors with sub-nM IC₅₀ values .
Challenges and Future Directions
Current limitations include:
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Synthetic Yield: Competing bromoallene formation reduces efficiency .
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Characterization Gaps: NMR and crystallographic data remain unpublished.
Future research should prioritize:
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